4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol
Description
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol is a bicyclic heterocyclic compound featuring a fused oxazole and partially saturated pyridine ring system. The oxazole ring (a five-membered ring containing oxygen and nitrogen) is fused at the [4,5-c] positions of the tetrahydro-pyridine scaffold, with a hydroxymethyl (-CH2OH) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in central nervous system (CNS) targeting due to structural parallels with GABAergic agents like Gaboxadol .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-5-3-8-2-1-7(5)11-9-6/h8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJQFCPVHIRTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amino alcohol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups .
Scientific Research Applications
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Functional Group and Pharmacological Implications
Oxazole vs. Triazole/Isoxazole Rings: The oxazole ring in the target compound provides moderate polarity and hydrogen-bonding capacity via its oxygen and nitrogen atoms.
Substituent Effects :
- The hydroxymethyl (-CH2OH) group in the target compound increases hydrophilicity compared to Gaboxadol’s lactam (-O) group, which may improve aqueous solubility but reduce blood-brain barrier penetration . The amine-linked aromatic group in the isoxazole derivative () enhances lipophilicity, favoring membrane permeability but risking off-target interactions .
Biological Activity
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol is a heterocyclic compound notable for its potential biological activities. This compound features a fused oxazole and pyridine ring system and has garnered interest due to its applications in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 138.17 g/mol
- CAS Number : 1505088-70-9
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from amino alcohols and aldehydes or ketones. Catalysts such as acids or bases are often employed to facilitate these reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.
Anticancer Properties
The compound is under investigation for its potential anticancer activity. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HT29 (colon adenocarcinoma).
- Findings : The compound exhibited cytotoxic effects with IC values in the micromolar range, comparable to established chemotherapeutic agents like cisplatin.
The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors that play critical roles in cellular signaling pathways related to cancer progression and microbial resistance. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair.
- Receptor Modulation : It could modulate receptor activity associated with cell survival pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition of E. coli and S. aureus with MIC values ranging from 25 to 100 µg/mL. |
| Cytotoxicity Assay | Showed IC values of approximately 58 µM against HT29 cells, indicating potent anticancer activity compared to reference drugs like fluorouracil (381 µM) and cisplatin (47 µM). |
| Mechanistic Study | Suggested that the compound induces apoptosis through caspase activation in cancer cells. |
Q & A
Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol?
The compound is synthesized via heterocyclic condensation reactions. A typical approach involves refluxing precursors in ethanol or DMF/EtOH mixtures (1:1), followed by recrystallization for purification. For example, derivatives of tetrahydroisoxazolopyridines are synthesized by refluxing intermediates with appropriate reagents (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) for 2–72 hours, depending on the substituents .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming molecular structure, with key signals for the oxazolo-pyridine core observed at δ 2.0–4.5 ppm for aliphatic protons and δ 7–8 ppm for aromatic systems (if substituted). X-ray crystallography can resolve stereochemistry, as demonstrated for structurally similar compounds with mean σ(C–C) = 0.003 Å and R-factor = 0.049 .
Q. What biological activities are associated with this compound?
The compound exhibits pro-apoptotic activity in cancer cells (e.g., K562 leukemic cells) via Annexin V/PI assays, showing dose-dependent induction of early and late apoptosis . It also modulates GABAA receptors, acting as a selective agonist for δ-subunit-containing receptors (e.g., α4β1δ), which may influence neurological applications .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating pro-apoptotic effects?
Use the Annexin V-FITC/PI dual-staining assay with flow cytometry to distinguish early (Annexin V⁺/PI⁻) and late (Annexin V⁺/PI⁺) apoptosis. Include untreated controls and validate results with caspase-3/7 activation assays. Optimize treatment duration (e.g., 72 hours for K562 cells) and dose ranges (e.g., 10–100 µM) based on pilot toxicity screens .
Q. How can contradictions in GABAA receptor subtype selectivity be resolved?
Discrepancies arise from receptor subunit composition (e.g., α4β1δ vs. αβγ). Use electrophysiology (patch-clamp) to assess functional agonism/antagonism across subtypes. Pair with radioligand binding assays (e.g., [³H]muscimol) to quantify affinity differences. For example, THIP (a structural analog) shows agonism at α4β1δ but antagonism at α4β2δ .
Q. What methodologies are recommended for analyzing thermal decomposition products?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies toxic NOx emissions under thermal stress. Monitor decomposition onset temperatures (e.g., >200°C) and correlate with structural stability via DFT calculations .
Q. How can intramolecular cycloaddition be optimized for synthesizing tricyclic derivatives?
Use isocyanide-based multicomponent reactions under mild conditions (e.g., room temperature, 24 hours). Catalyze with Au(I) or Ag(I) salts to enhance regioselectivity. Purify via flash chromatography (hexane/EtOAc) and confirm ring closure with NOESY NMR or X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
